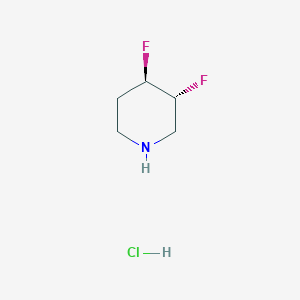

trans-3,4-Difluoropiperidine HCl

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

(3R,4R)-3,4-difluoropiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F2N.ClH/c6-4-1-2-8-3-5(4)7;/h4-5,8H,1-3H2;1H/t4-,5-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKMKCRCSQCCJJO-TYSVMGFPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]([C@@H]1F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical and Conformational Analysis of Trans 3,4 Difluoropiperidine Hcl

Stereochemical Assignment and Determination

The precise arrangement of atoms in space, or stereochemistry, is crucial to a molecule's function. For cyclic compounds like piperidine (B6355638), this includes the relative orientation of substituents on the ring.

Experimental Verification of trans-Configuration

The trans-configuration of 3,4-difluoropiperidine HCl indicates that the two fluorine atoms are on opposite sides of the piperidine ring. This arrangement has been confirmed through experimental techniques. One powerful method for such determinations is X-ray crystallography, which provides a detailed three-dimensional map of the molecule's structure. For instance, the molecular structure of trans-3,4-F-6a·HCl has been elucidated, clearly showing the trans relationship between the fluorine substituents (thermal ellipsoids are shown at 50% probability level). researchgate.net

Intrinsic Conformational Preferences of Fluorinated Piperidines

Piperidine rings are not planar and exist predominantly in a chair conformation. The substituents on the ring can occupy either axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring) positions.

Axial vs. Equatorial Orientation of Fluorine Substituents in Piperidine Rings

Contrary to what might be expected based on steric bulk, fluorine substituents on a piperidine ring often show a preference for the axial position. researchgate.net This is a well-documented phenomenon, particularly in protonated piperidines like the HCl salt. d-nb.infonih.gov This preference is influenced by a variety of factors, including electronic interactions and solvation effects. d-nb.infonih.gov For example, a study of 3-fluoropiperidine (B1141850) and 3,5-difluoropiperidine (B12995073) derivatives showed a strong preference for the axial conformation in solution. d-nb.info

Influence of Ring Conformation on Substituent Orientation

The chair conformation of the piperidine ring is the most stable, and the orientation of the fluorine substituents is intrinsically linked to this conformation. The ring can, in principle, undergo a "ring flip" to an alternative chair conformation, which would switch axial substituents to equatorial and vice versa. However, the energetic preference for the axial orientation of fluorine in many fluorinated piperidines means that one chair conformer is significantly more stable than the other. d-nb.info This can lead to a more rigid and well-defined three-dimensional structure. d-nb.info

Factors Governing Conformational Equilibria in Fluorinated Piperidines

The preference for the axial orientation of fluorine in piperidinium (B107235) salts is the result of a delicate balance of several non-covalent interactions.

Electronic Interactions: Charge-Dipole and Hyperconjugation

Two major electronic interactions are considered to be the driving forces behind the axial preference of fluorine in protonated fluoropiperidines:

Charge-Dipole Interactions: In the protonated form (HCl salt), there is a positive charge on the nitrogen atom. A strong, stabilizing electrostatic interaction occurs between this positive charge and the partial negative charge on the axially oriented fluorine atom (C-F···H-N+). d-nb.inforesearchgate.net This interaction is a key contributor to the stability of the axial conformer. d-nb.info In the case of 3-fluoropiperidinium cation, this charge-dipole interaction is a primary reason for the axial preference. d-nb.info

Hyperconjugation: This is a stabilizing interaction that involves the delocalization of electrons from a filled bonding orbital to an adjacent empty antibonding orbital. In the case of an axially oriented C-F bond, there can be effective hyperconjugation between the C-H bonds that are anti-periplanar (in the same plane, but on opposite sides) to the C-F bond and the low-lying antibonding orbital of the C-F bond (σC-H → σC-F). d-nb.info Similarly, interactions between C-H bonds and the antibonding orbital of the C-N bond (σC-H → σC-N) also play a role. d-nb.info While charge-dipole interactions are often dominant in HCl salts, hyperconjugation provides additional stabilization to the axial conformer. d-nb.info

The interplay of these electronic forces, along with other factors like steric hindrance and solvation, ultimately dictates the conformational equilibrium of fluorinated piperidines. d-nb.infonih.gov The polarity of the solvent can also significantly influence this equilibrium. nih.gov

Steric Considerations and A-Values

Steric repulsion is another factor that contributes to the conformational energy of a substituted cyclohexane (B81311) or piperidine ring. researchgate.net The energetic preference for a substituent to occupy the equatorial position over the axial position is quantified by its A-value, which represents the difference in Gibbs free energy (ΔG°) between the two conformers. masterorganicchemistry.compearson.com A larger A-value signifies a greater steric bulk and a stronger preference for the equatorial position to avoid 1,3-diaxial interactions. masterorganicchemistry.comlibretexts.org

For fluorine, the A-value is relatively small compared to alkyl groups, typically cited as around 0.24-0.43 kcal/mol on a cyclohexane ring. masterorganicchemistry.comlibretexts.org This small value is attributed to the relatively long C-F bond length which minimizes interaction with axial hydrogens. masterorganicchemistry.com While steric repulsion for fluorine is a consideration, it is often not the dominant factor in determining conformational preference in fluorinated piperidinium salts, where strong electrostatic and stereoelectronic effects like charge-dipole interactions and hyperconjugation play a more significant role. researchgate.net In many fluorinated piperidine derivatives, these electronic effects can override steric considerations, leading to a preference for the axial conformer. researchgate.netnih.gov

| Substituent | A-Value (kcal/mol) |

| F | 0.24 |

| Cl | 0.53 |

| Br | 0.48 |

| CH₃ | 1.7 |

| t-Bu | 5.0 |

Data sourced from Chemistry LibreTexts and other educational resources. libretexts.org

Solvent Effects on Conformational Behavior

Solvation and solvent polarity are now understood to play a major role in the conformational behavior of fluorinated piperidines, alongside more established delocalization forces. nih.govresearchgate.netnih.gov This is particularly true for charged species like the HCl salt of trans-3,4-difluoropiperidine (B14918623), where the interaction with the solvent can significantly influence the equilibrium between different chair conformations.

Role of Solvent Polarity in Conformational Preference

There is a clear and demonstrable correlation between solvent polarity and the conformational preference in fluorinated piperidines. nih.gov Systematic studies using NMR spectroscopy and computational analysis on various fluorinated piperidine derivatives, including their HCl salts, have shown that increasing solvent polarity can shift the conformational equilibrium. d-nb.inforesearchgate.net

Specifically, for N-protected 3,5-difluoropiperidines, increasing the solvent polarity from a non-polar solvent like chloroform (B151607) (ε=4.81) to a highly polar solvent like DMSO (ε=46.7) can invert the conformational behavior, favoring the axial orientation of the fluorine atoms. d-nb.info Computational analyses on related compounds have also predicted an increasing stability of the more polar axial conformer with increasing solvent polarity. d-nb.info This effect is attributed to the better solvation of the more polar conformer, where the dipole moment of the molecule interacts more favorably with the polar solvent molecules. This principle allows for the tuning of the conformational equilibrium by simply changing the solvent environment.

A study on a TFA-analogue of 3,5-difluoropiperidine demonstrated this trend effectively, showing a direct relationship between increased solvent polarity and a higher preference for the axial fluorine orientation, as measured by NMR coupling constants.

| Solvent | Dielectric Constant (ε) | Preference for Axial Conformation |

| Benzene (C₆H₆) | 2.3 | Lower |

| Chloroform (CHCl₃) | 4.8 | ↓ |

| Dichloromethane (CH₂Cl₂) | 9.1 | ↓ |

| DMSO | 46.7 | Higher |

This table illustrates the general trend observed for fluorinated piperidines where increasing solvent polarity favors the axial conformer. d-nb.info

Spectroscopic and Structural Characterization Methodologies for Trans 3,4 Difluoropiperidine Hcl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Fluorinated Piperidines

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of fluorinated piperidines in solution. The presence of the magnetically active ¹⁹F nucleus provides a sensitive probe for elucidating molecular structure, conformation, and the electronic environment within the molecule.

Application of ¹⁹F NMR as a Probe for Molecular Environments

Fluorine-19 (¹⁹F) NMR spectroscopy offers several advantages for studying fluorinated compounds. With a natural abundance of 100% and a high gyromagnetic ratio, ¹⁹F is a highly sensitive nucleus for NMR detection. biophysics.org The chemical shift of a fluorine atom is exquisitely sensitive to its local electronic environment, making ¹⁹F NMR a powerful tool for detecting subtle changes in molecular structure and conformation. biophysics.orgthermofisher.com The large chemical shift dispersion, often spanning hundreds of parts per million (ppm), helps to resolve signals from different fluorine atoms within a molecule, even those in similar environments. thermofisher.comjeolusa.com

In the context of trans-3,4-Difluoropiperidine (B14918623) HCl, the ¹⁹F NMR spectrum provides direct information about the electronic environment of the fluorine atoms on the piperidine (B6355638) ring. The chemical shifts of the fluorine nuclei are influenced by factors such as the nature and orientation of neighboring substituents, solvent polarity, and intramolecular interactions like hydrogen bonding. d-nb.infoslideshare.net For instance, the protonation of the piperidine nitrogen to form the hydrochloride salt significantly affects the electronic distribution within the ring, which is reflected in the ¹⁹F chemical shifts. researchgate.netresearchgate.net

Analysis of J-Coupling Constants for Conformational Insights (e.g., ³J(¹⁹F,¹H))

The analysis of scalar coupling constants (J-coupling) provides profound insights into the conformational preferences of the piperidine ring. The through-bond coupling between nuclei is dependent on the dihedral angle between them, as described by the Karplus relationship. In the case of fluorinated piperidines, the three-bond coupling constant between fluorine and a vicinal proton (³J(¹⁹F,¹H)) is particularly informative. d-nb.inforesearchgate.net

The magnitude of ³J(¹⁹F,¹H) can be used to distinguish between axial and equatorial orientations of the fluorine substituent. ucsd.edu A large coupling constant is typically observed for an anti-periplanar (180°) arrangement between the fluorine and proton, which corresponds to an axial orientation of the fluorine. Conversely, a smaller coupling constant is indicative of a syn-clinal or gauche (~60°) relationship, suggesting an equatorial fluorine. By measuring these coupling constants, the preferred chair conformation of the piperidine ring can be determined. For trans-3,4-Difluoropiperidine HCl, the analysis of these coupling constants is critical to understanding the interplay of steric and electronic effects that govern its conformational equilibrium. researchgate.netresearchgate.net

| Coupling Type | Typical Value (Hz) | Structural Information |

| ³J(H,H) | 2-12 | Dihedral angle between vicinal protons, ring conformation |

| ²J(H,F) | 40-60 | Geminal relationship between proton and fluorine |

| ³J(H,F) | 2-45 | Dihedral angle between vicinal proton and fluorine, substituent orientation (axial/equatorial) |

X-ray Crystallographic Analysis of Fluorinated Piperidine Hydrochlorides

While NMR spectroscopy provides detailed information about the structure and conformation in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms in the solid state.

Solid-State Conformational Determination

Single-crystal X-ray diffraction analysis of this compound and related fluorinated piperidine hydrochlorides provides unambiguous determination of the solid-state conformation. researchgate.net This technique allows for the precise measurement of bond lengths, bond angles, and torsional angles, revealing the preferred chair conformation of the piperidine ring and the exact orientation of the fluorine substituents.

| Parameter | Significance |

| Bond Lengths | Provides information on the strength and nature of chemical bonds (e.g., C-F, C-N, C-C). |

| Bond Angles | Reveals the geometry around individual atoms and any ring strain. |

| Torsional Angles | Defines the conformation of the piperidine ring (e.g., chair, boat, twist-boat) and the orientation of substituents. |

| Intermolecular Interactions | Identifies hydrogen bonds and other non-covalent interactions that influence crystal packing and solid-state conformation. |

Advanced Computational Studies of Fluorinated Piperidines

Quantum Chemical Calculations for Conformational Analysis (e.g., DFT, M06-2X/def2-QZVPP)d-nb.infonih.govresearchgate.netnih.gov

The conformational flexibility of the piperidine (B6355638) ring, coupled with the strong stereoelectronic effects of the fluorine substituents and the protonated nitrogen, necessitates the use of high-level quantum chemical calculations for an accurate description of its behavior. Density Functional Theory (DFT) has emerged as a robust and widely used method for this purpose. nih.gov Among the various functionals, the M06-2X functional has demonstrated superior performance for non-covalent interactions and conformational energies in systems where dispersion forces are significant, making it particularly well-suited for studying fluorinated organic molecules. researchgate.netresearchgate.net When paired with a large and flexible basis set such as def2-QZVPP, this level of theory can provide highly reliable predictions of molecular geometries and energies. nih.govresearchgate.net

A systematic computational analysis of fluorinated piperidines is typically performed at a high level of theory, such as M06-2X/def2-QZVPP, to accurately capture the subtle interplay of forces governing their conformational preferences. d-nb.inforesearchgate.net This approach allows for a detailed understanding of the factors that dictate the spatial arrangement of the atoms, which is crucial for predicting the molecule's interactions with biological targets.

Computational Prediction of Conformer Energies and Populations

For a molecule like trans-3,4-Difluoropiperidine (B14918623) HCl, the piperidine ring can adopt two primary chair conformations. In each of these conformations, the fluorine substituents can be oriented in either axial or equatorial positions relative to the ring. This gives rise to a set of possible conformers, each with a distinct energy.

Computational methods are employed to calculate the relative energies of these conformers. The conformer with the lowest energy is the most stable and, therefore, the most populated at equilibrium. The population of each conformer can be estimated using the Boltzmann distribution, which relates the population of a state to its energy.

Table 1: Representative Calculated Conformer Data for Fluorinated Piperidine HCl Analogs

| Compound | Conformer | Relative Energy (kcal/mol) | Predicted Population (%) |

| 3-Fluoropiperidine (B1141850) HCl | Axial-F | 0.00 | >99 |

| Equatorial-F | >2.0 | <1 | |

| cis-3,5-Difluoropiperidine HCl | Diaxial-F | 0.00 | >99 |

| Diequatorial-F | >3.0 | <1 |

Note: The data presented is illustrative and based on findings for closely related analogs. The exact energy values and populations for trans-3,4-Difluoropiperidine HCl would require specific calculations.

Gas Phase vs. Solution Phase Modeling (e.g., Polarizable Continuum Model)d-nb.infonih.gov

The conformational equilibrium of a molecule can be significantly influenced by its environment. Computational studies often begin by calculating conformer energies in the gas phase, which represents an isolated molecule. wikipedia.org However, to better reflect experimental conditions, it is crucial to model the effects of a solvent. d-nb.info

The Polarizable Continuum Model (PCM) is a widely used implicit solvation model that represents the solvent as a continuous medium with a specific dielectric constant. d-nb.infonih.gov This model effectively captures the bulk electrostatic interactions between the solute and the solvent, which can stabilize or destabilize different conformers.

For charged species like piperidinium (B107235) salts, the solvent has a profound effect. In the case of fluorinated piperidinium ions, moving from the gas phase to a polar solvent like water generally leads to a stabilization of the more polar conformer. d-nb.info However, the preference for the axial-F conformation in many fluorinated piperidines is often maintained in solution, indicating that the intrinsic stereoelectronic effects are very strong. d-nb.infonih.gov

Elucidation of Energetic Landscapes and Free Enthalpy Differences (ΔG)d-nb.infonih.govnih.gov

A comprehensive understanding of a molecule's conformational behavior requires the elucidation of its energetic landscape. This landscape is a surface that represents the energy of the molecule as a function of its geometry. The minima on this surface correspond to stable conformers, while the saddle points represent the transition states between them.

A key thermodynamic parameter that governs the equilibrium between conformers is the Gibbs free enthalpy difference (ΔG). d-nb.infonih.gov This value takes into account both the enthalpy (related to the electronic and thermal energy) and the entropy (related to the molecular disorder) of the system. A negative ΔG indicates that the conversion from one conformer to another is spontaneous.

Computational studies on fluorinated piperidinium salts have revealed significant free enthalpy differences between the axial and equatorial conformers. d-nb.infonih.govresearchgate.net As shown in the table below for related compounds, the ΔG values often indicate a strong preference for a single conformation.

Table 2: Calculated Free Enthalpy Differences (ΔG) for Related Fluorinated Piperidinium HCl Salts

| Compound | Phase | ΔG (Equatorial - Axial) (kcal/mol) | Favored Conformer |

| 3-Fluoropiperidine HCl | Gas Phase | +3.9 | Axial |

| Water | +1.8 | Axial | |

| cis-3,5-Difluoropiperidine HCl | Gas Phase | +8.6 | Diaxial |

| Water | +3.9 | Diaxial |

Data sourced from studies on related analogs and illustrates the general trends. d-nb.infonih.gov

These calculations highlight that even in a polar solvent, the axial conformer can remain significantly more stable. The magnitude of ΔG provides a quantitative measure of this preference.

Mechanistic Investigations of Reaction Pathways (e.g., Transition State Analysis)libretexts.orgacs.org

Beyond understanding the static conformational preferences, computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis or its subsequent reactions. A common synthetic route to such compounds could involve nucleophilic substitution reactions on a suitably functionalized piperidine precursor. acs.org

Transition state analysis is a cornerstone of mechanistic investigations. The transition state is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction. By calculating the structure and energy of the transition state, chemists can gain insights into the feasibility of a proposed reaction mechanism and predict the reaction rate.

For example, in a bimolecular nucleophilic substitution (SN2) reaction to introduce a fluorine atom onto the piperidine ring, the nucleophile attacks the carbon atom from the side opposite to the leaving group. libretexts.org Computational modeling of this process would involve locating the transition state structure where the bond to the nucleophile is partially formed and the bond to the leaving group is partially broken. libretexts.org The energy of this transition state, relative to the reactants, determines the activation energy of the reaction.

While a specific transition state analysis for the synthesis of this compound is not detailed in the available literature, the principles of such computational studies are well-established. These investigations are crucial for optimizing reaction conditions and for designing more efficient synthetic routes to this and other valuable fluorinated piperidines.

Academic Research Applications of Fluorinated Piperidines As Chemical Building Blocks

Fluorinated Piperidines as Versatile Synthetic Intermediates

Fluorinated piperidines, such as trans-3,4-Difluoropiperidine (B14918623) HCl, are highly valued as versatile synthetic intermediates in the fields of medicinal chemistry and materials science. researchgate.netnih.gov The strategic incorporation of fluorine atoms into the piperidine (B6355638) scaffold dramatically alters the molecule's physicochemical and biological characteristics, making these compounds desirable building blocks for creating new therapeutic agents. d-nb.info The presence and positioning of fluorine can influence critical drug-like properties, including metabolic stability, binding affinity to biological targets, and the ability to permeate cell membranes. d-nb.infotandfonline.com

The adaptability of fluorinated piperidines is rooted in their function as a foundational structure for assembling more intricate molecules. nih.gov The piperidine ring itself is a prevalent structural motif in numerous natural products and pharmaceutical drugs. researchgate.net Adding fluorine provides a potent method for fine-tuning a molecule's properties. For example, fluorine can obstruct metabolic pathways, resulting in an improved pharmacokinetic profile. d-nb.info The carbon-fluorine bond's exceptional strength also boosts the thermal and chemical stability of the final products. acs.org This allows researchers to systematically explore the chemical space around a biological target, facilitating the discovery of compounds with enhanced activity and drug-like characteristics. researchgate.net

Role in the Design and Synthesis of Bioactive Molecules

The defined and relatively rigid structure of the piperidine ring serves as an excellent scaffold for the precise three-dimensional arrangement of functional groups. The introduction of fluorine atoms, as seen in trans-3,4-Difluoropiperidine HCl, provides an additional layer of control over the molecule's conformation and electronic properties. This is particularly vital when designing molecules intended to fit within the specific binding pocket of a protein or enzyme.

The trans-difluoropiperidine framework has been employed in the synthesis of diverse and complex molecular architectures. It can be integrated into spirocyclic systems or act as a central core to which various side chains and functional groups are attached. The fluorine atoms can dictate the preferred conformation of the piperidine ring, which in turn governs the spatial orientation of any attached substituents. d-nb.info This conformational control is a key factor in achieving high binding affinity and selectivity for a biological target. The synthetic utility of this compound enables its incorporation into multi-step syntheses, paving the way for the creation of elaborate molecules that are otherwise difficult to access.

Beyond their application in drug discovery, fluorinated piperidines are also valuable precursors for crafting advanced chemical probes. These probes are indispensable tools for investigating biological processes and for validating new drug targets. For example, a fluorinated piperidine can be incorporated into a Positron Emission Tomography (PET) ligand by introducing a radioactive fluorine isotope (¹⁸F). These radiolabeled probes enable non-invasive imaging of biological targets within living organisms, yielding crucial data on disease progression and the effectiveness of therapeutic treatments.

Strategies for Modulating Physicochemical Properties through Fluorination

The addition of fluorine atoms to the piperidine ring has a significant and predictable impact on the basicity of the piperidine nitrogen. cambridgemedchemconsulting.comyuntsg.com As the most electronegative element, fluorine withdraws electron density from the carbon backbone through an inductive effect. acs.org This electronic pull extends to the nitrogen atom, diminishing its ability to accept a proton and thereby lowering its pKa value. yuntsg.comnih.gov

The extent of this pKa reduction is dependent on the number and location of the fluorine atoms in relation to the nitrogen. yuntsg.com In trans-3,4-difluoropiperidine, the two fluorine atoms at the 3 and 4 positions cause a notable decrease in the pKa of the piperidine nitrogen when compared to unsubstituted piperidine. yuntsg.comresearchgate.net This capability to fine-tune the amine's basicity is a powerful tool in drug design. cambridgemedchemconsulting.com The ionization state of a drug at physiological pH is a critical factor influencing its solubility, membrane permeability, and binding to its target. tandfonline.com By strategically placing fluorine atoms, chemists can optimize a drug candidate's pKa to achieve the desired balance of these properties. cambridgemedchemconsulting.comyuntsg.com

Table 1: Interactive Data on Amine Basicity This table presents typical pKa values. Actual experimental values may vary.

| Compound | pKa |

|---|---|

| Piperidine | ~11.2 |

| 3-Fluoropiperidine (B1141850) | ~9.5-10.5 |

Fluorination is a widely used strategy to adjust a molecule's lipophilicity, a key factor in its pharmacokinetic and pharmacodynamic behavior. nih.govnih.gov Lipophilicity is commonly measured as the logarithm of the partition coefficient between octanol (B41247) and water (logP). Replacing hydrogen with fluorine generally increases a molecule's lipophilicity. acs.org

Aqueous solubility is another crucial property that can be modulated through fluorination. nih.govsolubilityofthings.com While increased lipophilicity can sometimes lead to decreased aqueous solubility, the strategic placement of fluorine can also be used to enhance it. nih.gov The ability to fine-tune both lipophilicity and aqueous solubility makes fluorinated building blocks like this compound extremely valuable in the optimization of drug candidates. nih.govacs.org

Enhancing Metabolic Stability of Derived Compounds

A primary challenge in the development of new chemical entities, particularly in pharmaceuticals, is ensuring sufficient metabolic stability. Molecules that are rapidly metabolized by the body often have poor pharmacokinetic profiles, limiting their therapeutic efficacy. One of the key strategies to overcome this is the introduction of fluorine atoms at positions susceptible to metabolic attack, typically oxidation by cytochrome P450 enzymes.

The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it resistant to enzymatic cleavage. By replacing hydrogen atoms with fluorine atoms on the piperidine ring, building blocks like This compound can "block" these metabolically labile sites. When this fluorinated piperidine is incorporated into a larger molecule, it can protect the entire compound from rapid breakdown, thereby increasing its half-life in the body.

The effect of fluorination on metabolic stability is highly dependent on the specific substitution pattern on the piperidine ring. For instance, a study on various fluorinated saturated heterocyclic amines, including a cis-3,5-difluoropiperidine derivative, demonstrated high metabolic stability as measured by intrinsic microsomal clearance assays. researchgate.net Conversely, a different series of compounds based on a 4,4-difluoropiperidine (B1302736) scaffold, while showing high potency for their intended biological target, were found to have poor microsomal stability. nih.gov These findings underscore the nuanced role of fluorine substitution patterns in determining the metabolic fate of a molecule. While specific metabolic data for compounds derived directly from This compound are not extensively detailed in the literature, its use is predicated on the established principle of leveraging the robust C-F bond to enhance the metabolic resilience of novel compounds.

Application in Developing Conformationally Constrained Scaffolds for Molecular Design

The three-dimensional shape of a molecule is critical for its interaction with biological targets such as enzymes and receptors. Flexible molecules can adopt numerous conformations, and only one may be the "active" conformation. This conformational ambiguity can lead to off-target effects and a higher entropic penalty upon binding, which can reduce affinity. The use of conformationally constrained building blocks is a powerful strategy to pre-organize a molecule into its bioactive shape, enhancing both potency and selectivity. researchgate.net

This compound is an exemplary conformationally constrained scaffold. The presence of two fluorine atoms on adjacent carbons of the piperidine ring introduces significant stereoelectronic effects that lock the ring into a preferred conformation. Comprehensive computational and experimental NMR studies on fluorinated piperidines, including their hydrochloride salts, have elucidated the forces that govern their structure. researchgate.netresearchgate.net

In the protonated form (HCl salt), a strong preference for a chair conformation with the fluorine atoms in an axial orientation is observed. researchgate.netresearchgate.net This preference is driven by a combination of stabilizing hyperconjugative and electrostatic interactions. Specifically, donation from anti-periplanar C-H bonds into the low-lying antibonding orbitals (σ*) of the C-F bonds, and favorable charge-dipole interactions between the positively charged nitrogen and the electronegative fluorine atoms, stabilize the axial conformation. researchgate.net This conformational rigidity makes This compound a highly predictable and desirable building block for designing molecules with well-defined three-dimensional structures aimed at specific biological targets. whiterose.ac.ukwhiterose.ac.uk

| Compound | Dominant Conformer | Key Stabilizing Interactions | Reference |

|---|---|---|---|

| 3-Fluoropiperidine HCl (Analog of the target) | Axial-F Conformer | Charge-dipole (C-F···H-N+), Hyperconjugation (σC-H → σ*C-F) | researchgate.net |

| cis-3,5-Difluoropiperidine HCl (Analog of the target) | Diaxial-F Conformer | Charge-dipole, Hyperconjugation | researchgate.net |

Utilization in Agrochemical Research

The principles that make fluorinated compounds valuable in medicine also apply to agrochemical research. The introduction of fluorine can enhance the efficacy, metabolic stability (in plants and insects), and physicochemical properties of pesticides, herbicides, and fungicides. The piperidine scaffold itself is a common feature in many agrochemicals.

The use of fluorinated piperidines as building blocks allows for the creation of novel active ingredients with improved properties. While the broad importance of fluorinated heterocycles in agrochemicals is well-established, specific, publicly documented examples of commercial or late-stage developmental agrochemicals incorporating the This compound moiety are not prominent in the surveyed academic literature. However, its availability as a building block enables its exploration in the synthesis of new agrochemical candidates, where the unique conformational and electronic properties conferred by the trans-difluoro pattern could lead to the discovery of compounds with novel modes of action or improved performance profiles.

Contributions to Materials Science Research

In materials science, the incorporation of fluorine can lead to materials with unique properties, such as thermal stability, chemical resistance, and specific surface characteristics (e.g., hydrophobicity). Fluorinated compounds are used in the synthesis of polymers, ionic liquids, and other advanced materials.

Fluorinated piperidines, as functionalized building blocks, present opportunities for the development of new materials. For example, they could be integrated into polymer backbones or used as precursors for creating specialized ionic liquids. The defined stereochemistry of This compound could be exploited to create materials with highly ordered structures. As with agrochemicals, the general potential for fluorinated piperidines in materials science is recognized. However, specific research detailing the use of This compound to create and study new materials is not extensively covered in the available scientific literature, representing an area open for future investigation.

Future Directions and Emerging Research Themes

Development of Novel Catalytic Systems for Stereoselective Fluorination

The precise stereochemical control during the introduction of fluorine atoms into the piperidine (B6355638) ring is a paramount challenge. Future research will undoubtedly focus on the development of more efficient and selective catalytic systems. While significant progress has been made, the quest for catalysts that offer high enantioselectivity and diastereoselectivity under mild conditions remains a priority.

One promising avenue is the exploration of transition metal catalysis. Early breakthroughs involved the use of Lewis acids to catalyze the enolization of β-ketoesters for fluorination. acs.orgnih.gov For instance, titanium(IV) TADDOLato complexes have been shown to be effective catalysts for the enantioselective fluorination of 1,3-dicarbonyl compounds. chimia.chresearchgate.net Similarly, nickel(II) complexes with ligands like DBFOX-Ph have demonstrated high levels of enantioselectivity in the fluorination of cyclic β-ketoesters. acs.orgnih.gov The development of novel chiral ligands and the exploration of other transition metals are expected to yield catalysts with improved reactivity and selectivity for the synthesis of complex fluorinated N-heterocycles. beilstein-journals.orgnih.gov

Organocatalysis also presents a powerful tool for stereoselective fluorination. The fluorination of proline and related N-heterocycles has been shown to enhance enantioselectivity in certain organocatalytic reactions. nih.gov This is attributed to the conformational constraints imposed by the fluorine atoms. Future work will likely involve the design of new organocatalysts that can effectively control the stereochemistry of fluorination on the piperidine ring, potentially leading to more direct and atom-economical synthetic routes.

Another area of focus is the development of late-stage fluorination methods. Reagents like PhenoFluor, originally developed for the fluorination of phenols, have shown promise in the late-stage fluorination of complex molecules containing hydroxyl groups. nih.gov The ability to introduce fluorine atoms at a late stage in a synthetic sequence is highly desirable as it allows for the rapid diversification of complex scaffolds.

| Catalyst Type | Example Catalyst/System | Substrate Class | Key Findings |

| Transition Metal | Ti(TADDOLato) complexes | β-ketoesters, α-acyl lactams | High yields and enantioselectivities up to 90% ee. acs.orgnih.gov |

| Transition Metal | Ni(II)-DBFOX-Ph | Cyclic β-ketoesters | Excellent enantioselectivity (93–99% ee). acs.orgnih.gov |

| Organocatalyst | Fluorinated proline derivatives | Aldehydes, ketones | Increased enantioselectivity in aldol (B89426) and alkylation reactions. nih.gov |

| Late-Stage Fluorination | PhenoFluor | Complex molecules with hydroxyl groups | Enables direct fluorination of complex architectures. nih.gov |

Integration of Artificial Intelligence and Machine Learning in Fluorinated Heterocycle Design

The vast chemical space of fluorinated heterocycles presents both an opportunity and a challenge for drug discovery and materials science. Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the design and discovery of new fluorinated piperidines with desired properties. mdpi.comspringernature.comnih.gov

ML models can be trained on existing data to predict the properties of novel compounds, thereby accelerating the design-make-test-analyze cycle. nih.gov For instance, ML algorithms can predict key parameters such as binding affinity, metabolic stability, and toxicity based on the molecular structure. nih.gov This predictive power allows researchers to prioritize the synthesis of the most promising candidates, saving time and resources.

One specific application of ML is in predicting the "fluorination strength" of various electrophilic fluorinating reagents. rsc.org By analyzing a dataset of known reagents and their reactivity, a neural network can learn to predict the effectiveness of a new reagent, aiding in the selection of the optimal conditions for a desired transformation. rsc.org Furthermore, ML can be used to predict the carbon-fluorine bond dissociation energies in per- and polyfluoroalkyl substances (PFAS), which can help in designing strategies for their targeted defluorination. acs.orgchemrxiv.org

Explainable AI techniques are also being developed to provide insights into the structure-property relationships of molecules. arxiv.orgarxiv.org By understanding the factors that contribute to a particular property, chemists can make more informed decisions in the design of new molecules. arxiv.orgarxiv.org For example, ML models have been used to understand and predict the Lewis acidity of boron-based compounds, a concept that can be extended to the design of new catalysts for fluorination reactions. arxiv.orgarxiv.org

The integration of AI and ML is not limited to property prediction. These tools can also be used for retrosynthetic analysis, helping chemists to devise efficient synthetic routes to target molecules. nih.gov As more data on the synthesis and properties of fluorinated heterocycles becomes available, the accuracy and predictive power of these models will continue to improve, making them an indispensable tool for the modern chemist.

| AI/ML Application | Description | Potential Impact on Fluorinated Heterocycle Design |

| Property Prediction | ML models predict biological activity, toxicity, and physicochemical properties. nih.gov | Prioritization of synthetic targets with desired profiles. |

| Reagent Selection | Neural networks predict the reactivity of fluorinating agents. rsc.org | Optimization of reaction conditions for stereoselective fluorination. |

| Retrosynthetic Analysis | AI algorithms propose synthetic routes to target molecules. nih.gov | More efficient and novel synthetic strategies. |

| Explainable AI | Models provide insights into structure-property relationships. arxiv.orgarxiv.org | Rational design of molecules with tailored properties. |

Exploration of New Reactivities and Functional Group Compatibility

The presence of fluorine atoms in the piperidine ring can significantly alter its chemical reactivity and compatibility with various functional groups. nih.govresearchgate.net Understanding and exploiting these changes is a key area for future research.

The electron-withdrawing nature of fluorine can influence the pKa of the piperidine nitrogen, affecting its nucleophilicity and basicity. beilstein-journals.orgresearchgate.net This has implications for reactions involving the nitrogen atom, such as N-alkylation and N-acylation. A systematic study of these effects will enable chemists to better predict and control the outcome of such reactions.

Furthermore, the C-F bond itself can participate in or influence a variety of chemical transformations. While generally considered strong and unreactive, under certain conditions, the C-F bond can be activated. Research into the selective activation and functionalization of C-F bonds in fluorinated piperidines could open up new avenues for the synthesis of novel derivatives.

A critical aspect of this research is the evaluation of functional group compatibility in reactions involving fluorinated piperidines. frontiersin.org For example, the development of robust hydrogenation methods for the synthesis of fluorinated piperidines from fluoropyridines has demonstrated tolerance to a range of functional groups, including esters, amides, and even other aromatic systems. acs.orgnih.gov However, challenges remain, such as preventing hydrodefluorination in some cases. mdpi.com Future work will focus on developing even more tolerant and selective reaction conditions.

The exploration of new cycloaddition reactions involving fluorinated building blocks is another promising area. nih.gov These reactions can provide rapid access to complex heterocyclic systems with a high degree of stereochemical control. nih.gov

| Reaction Type | Key Considerations | Future Research Directions |

| Reactions at Nitrogen | Altered pKa and nucleophilicity due to fluorine. beilstein-journals.orgresearchgate.net | Systematic studies to quantify the electronic effects of fluorine on reactivity. |

| C-F Bond Activation | Selective activation and functionalization of C-F bonds. | Development of new catalytic methods for C-F bond transformation. |

| Hydrogenation | Chemoselectivity and prevention of hydrodefluorination. acs.orgnih.govmdpi.com | Design of more robust and selective hydrogenation catalysts. |

| Cycloaddition Reactions | Use of fluorinated building blocks for complex heterocycle synthesis. nih.gov | Exploration of novel cycloaddition strategies and fluorinated synthons. |

Advanced Spectroscopic and Imaging Techniques for Dynamic Conformational Studies

The conformational preferences of fluorinated piperidines are a key determinant of their biological activity and physical properties. nih.govnih.govresearchgate.net Advanced spectroscopic and imaging techniques are crucial for elucidating the subtle interplay of steric and electronic effects that govern the three-dimensional structure of these molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for conformational analysis. nih.govauremn.org.br The measurement of coupling constants, particularly ³J(¹⁹F,¹H), provides valuable information about the dihedral angles and thus the preferred conformation in solution. researchgate.net Future developments in NMR methodology, such as new 19F-centered techniques, will enable the analysis of complex mixtures of fluorinated compounds without the need for separation. rsc.orgresearchgate.net This will be particularly useful for studying reaction mechanisms and identifying minor conformers.

In addition to NMR, other spectroscopic techniques can provide complementary information. For example, vibrational circular dichroism (VCD) and electronic circular dichroism (ECD) can be used to determine the absolute configuration of chiral fluorinated piperidines. Computational and spectroscopic methods are often used in tandem to provide a more complete picture of the molecular and electronic structure. nih.gov

X-ray crystallography provides definitive information about the solid-state conformation of molecules. nih.gov By comparing the solid-state structure with solution-phase NMR data, researchers can gain insights into the influence of the crystal lattice on conformation.

The dynamic nature of conformational equilibria in fluorinated piperidines also warrants further investigation. Techniques such as variable temperature NMR can be used to study the thermodynamics of conformational exchange. Furthermore, advanced imaging techniques, while still in their nascent stages for this application, could one day provide a direct visualization of the conformational landscape of these molecules in different environments.

| Technique | Information Gained | Future Directions |

| NMR Spectroscopy | Solution-phase conformation, dihedral angles, conformational equilibria. researchgate.netnih.gov | Development of novel 19F NMR pulse sequences for complex mixture analysis. rsc.orgresearchgate.net |

| X-ray Crystallography | Solid-state conformation, absolute configuration. nih.gov | Co-crystallization with biological targets to understand binding modes. |

| Chiroptical Spectroscopy (VCD, ECD) | Absolute configuration, solution-phase conformation. | Application to a wider range of fluorinated piperidine derivatives. |

| Computational Modeling | Theoretical conformational preferences, electronic properties. nih.gov | Integration with experimental data for more accurate and predictive models. |

Q & A

Q. What are the recommended synthetic routes for trans-3,4-Difluoropiperidine HCl, and how can reaction conditions be optimized?

- Methodological Answer : A factorial design approach (e.g., 2^k designs) is recommended to systematically vary parameters such as temperature, solvent polarity, and catalyst loading. For example, varying fluorination agents (e.g., DAST vs. Deoxo-Fluor) and monitoring reaction yields via HPLC can identify optimal conditions . Pre-experimental screening (e.g., Taguchi methods) may reduce resource consumption by prioritizing critical variables .

- Data Example : Elemental analysis data from analogous fluorinated piperidines (e.g., FG 8032: Calc'd C 65.66%, Found 65.53%) highlight the importance of validating synthetic purity .

Q. How can researchers characterize the structural and stereochemical purity of this compound?

- Methodological Answer : Combine NMR (¹H/¹⁹F/¹³C) for stereochemical confirmation with X-ray crystallography for absolute configuration. For quantification, chiral GC or HPLC using polysaccharide-based columns (e.g., Chiralpak IA) is effective. Mass spectrometry (HRMS) ensures molecular integrity, while differential scanning calorimetry (DSC) assesses crystallinity .

Q. What analytical techniques are critical for detecting impurities in this compound?

- Methodological Answer : LC-MS/MS with MRM (multiple reaction monitoring) is ideal for trace impurity profiling. Compare retention times and fragmentation patterns against known degradation products (e.g., dehalogenated byproducts). Use ICP-MS for heavy metal residues if organometallic catalysts are employed .

Advanced Research Questions

Q. How can contradictory data in fluorinated piperidine reactivity be resolved?

- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to reframe hypotheses. For example, if fluorination yields vary between studies, conduct controlled reproducibility experiments with strict inert-atmosphere protocols. Use meta-analysis tools to identify confounding variables (e.g., moisture sensitivity) across datasets .

Q. What computational strategies enhance the design of this compound derivatives for biological studies?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) paired with MD simulations (GROMACS) predicts binding affinities to targets like serotonin receptors. QSAR models prioritize substituents for synthesis. COMSOL Multiphysics can simulate reaction kinetics in flow reactors to optimize scalability .

Q. How should researchers address stability challenges in this compound under physiological conditions?

What frameworks guide the formulation of research questions for novel applications of this compound?

- Methodological Answer : Use the PICO framework (Population, Intervention, Comparison, Outcome) for hypothesis-driven studies. Example:

- Population : Neuronal cell lines

- Intervention : trans-3,4-Difluoropiperidine HCl as a 5-HT modulator

- Comparison : Existing piperidine-based agonists

- Outcome : EC₅₀ and selectivity ratios .

Data Contradiction and Validation

Q. How can discrepancies in fluorinated piperidine bioactivity data be reconciled?

Q. What statistical methods are robust for analyzing dose-response relationships of this compound?

- Methodological Answer : Nonlinear regression (e.g., Hill equation) in GraphPad Prism is standard. For heterogeneous data, apply mixed-effects models (e.g., SAS PROC NLMIXED) to account for batch-to-batch variability. Bootstrap resampling ensures confidence intervals are non-parametric .

Ethical and Safety Considerations

Q. Q. What safety protocols are critical when handling trans-3,4-Difluoropiperidine HCl in laboratory settings?

- Methodological Answer :

Adhere to ACS Chemical Hygiene Plan guidelines: - Use fume hoods for synthesis/purification.

- Conduct risk assessments for teratogenicity (e.g., ECHA REACH data).

- Train personnel via 100%-score safety exams (e.g., OSHA-compliant modules) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.